N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O4S/c1-22-17(14-7-5-9-23(11-14)29(2,27)28)21-24(18(22)26)12-16(25)20-10-13-6-3-4-8-15(13)19/h3-4,6,8,14H,5,7,9-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIVXRCAHVCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2=CC=CC=C2Cl)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, often referred to by its CAS number 1105248-85-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 384.9 g/mol |
| Structure | Chemical Structure |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The presence of the triazole ring is crucial for its interaction with biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase and urease. In vitro studies indicate strong inhibitory activity against these enzymes, which are linked to neurodegenerative diseases and gastrointestinal disorders respectively .
- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against several strains such as Salmonella typhi and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and function .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated in various studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may be a candidate for developing new antibacterial agents .
Anticancer Activity
In cell line studies, this compound has shown promise as an anticancer agent. The structure–activity relationship (SAR) indicates that modifications in the piperidine moiety enhance cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 12.0 |
The observed cytotoxicity correlates with the presence of the methylsulfonyl group and the triazole ring .
Case Studies and Research Findings
A series of synthesized derivatives based on the core structure of N-(2-chlorobenzyl)-2-(4-methyl...) have been evaluated for their biological activities:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways in pathogens, making these compounds potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Research indicates that modifications in the piperidine ring can enhance the selectivity and potency against specific cancer types. For example, studies have shown that certain triazole-based compounds inhibit the growth of tumor cells by targeting signaling pathways involved in cell cycle regulation and apoptosis .
Central Nervous System (CNS) Effects
Given the presence of the piperidine moiety, this compound may also have applications in CNS disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection. Preliminary studies suggest that they may offer therapeutic benefits for conditions such as anxiety and depression by modulating serotonin and dopamine pathways .
Inhibitory Effects on Enzymes
The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease mechanisms. For instance, it may act as an inhibitor of arginase, an enzyme implicated in cancer progression and immune response modulation. By inhibiting arginase activity, this compound could potentially enhance the efficacy of immunotherapies against tumors .
Synthesis and Derivative Development
Research into the synthesis of this compound has led to the development of various derivatives with enhanced biological activity. The optimization of synthetic routes has been crucial for producing compounds with better pharmacokinetic profiles and reduced toxicity .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group and triazole ring are key sites for hydrolysis. Under acidic or basic conditions:
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Amide hydrolysis yields 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid and 2-chlorobenzylamine .
-
The triazole ring remains stable under mild conditions but undergoes ring-opening in concentrated sulfuric acid at elevated temperatures .
Table 1: Hydrolysis Conditions and Products
| Reaction Site | Conditions | Products | Yield (%) |
|---|---|---|---|
| Amide | 6M HCl, 100°C, 12h | Acetic acid derivative + 2-chlorobenzylamine | ~85 |
| Triazole | H₂SO₄ (conc.), 120°C, 6h | Ring-opened sulfonamide intermediates | ~60 |
Nucleophilic Substitution at the Chlorobenzyl Group
The 2-chlorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions. For example:
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Amination with piperidine derivatives in DMF/K₂CO₃ at 80°C replaces the chlorine atom, forming N-(2-(piperidin-1-yl)benzyl) derivatives .
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Suzuki coupling with arylboronic acids under Pd catalysis produces biaryl analogs .
Key Observations:
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Electron-withdrawing groups (e.g., methylsulfonyl) on the piperidine ring enhance NAS reactivity by polarizing the C-Cl bond .
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Steric hindrance from the triazole-acetamide chain reduces reaction rates compared to simpler chlorobenzyl substrates .
Oxidation:
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The piperidine ring undergoes oxidation with KMnO₄/H₂SO₄ to form a pyridine-N-oxide derivative, retaining the triazole-acetamide structure .
-
The methylsulfonyl group is resistant to further oxidation under standard conditions.
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s C=N bonds, forming a dihydrotriazole intermediate .
Table 2: Redox Reaction Parameters
| Reaction | Reagents | Temperature | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 60°C | Pyridine-N-oxide derivative |
| Reduction | H₂, 10% Pd/C | RT, 24h | Dihydrotriazole analog |
Biological Interactions as Chemical Reactions
The compound inhibits enzymes through covalent and non-covalent interactions:
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Acetylcholinesterase (AChE): The triazole ring coordinates with the catalytic serine residue, while the chlorobenzyl group occupies the peripheral anionic site (Ki = 32 nM) .
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Urease: The methylsulfonyl group forms hydrogen bonds with active-site histidine residues (IC₅₀ = 16 µM) .
Mechanistic Insights:
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Enzyme inhibition is pH-dependent, with optimal activity at physiological pH (7.4) .
-
Structural analogs with bulkier substituents on the piperidine ring show reduced binding affinity .
Synthetic Derivative Formation
The compound serves as a precursor for structurally modified analogs:
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Alkylation: Reaction with ethyl bromoacetate in the presence of DBU yields ethyl 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate .
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Acylation: Treatment with acetyl chloride forms an N-acetylated derivative, enhancing lipophilicity (logP increase from 2.1 to 3.4) .
Table 3: Synthetic Modifications and Applications
| Derivative Type | Reagents | Application |
|---|---|---|
| Alkylated | Ethyl bromoacetate, DBU | Improved CNS penetration |
| Acylated | Acetyl chloride, pyridine | Antimicrobial agents |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazole Modifications
The 1,2,4-triazole ring is a common scaffold in the compared compounds. Key variations include:
- Substituents at position 3 :
- Substituents at position 5 :
Table 1: Triazole Core Substituent Comparison
| Compound | Position 3 Substituent | Position 5 Substituent |
|---|---|---|
| Target Compound | 1-(methylsulfonyl)piperidin-3-yl | 5-oxo |
| 4-pyridinyl, allyl | N/A | |
| m-tolyl, methyl | N/A | |
| N/A | 2,4-dichlorophenyl |
Acetamide Side Chain Variations
The acetamide linker and benzyl group substitutions influence solubility and target binding:
- Benzyl group halogen position :
- Sulfur-containing modifications: Target compound: No sulfur in the side chain.
Table 2: Acetamide Side Chain Comparison
Physicochemical and Pharmacological Implications
Lipophilicity and Solubility
- The methylsulfonyl piperidine in the target compound enhances polarity, likely improving aqueous solubility compared to ’s allyl-pyridinyl and ’s m-tolyl groups .
- The 2-chlorobenzyl group introduces moderate lipophilicity, balancing solubility and membrane permeability. Para- or meta-substituted analogs () may exhibit altered logP values .
Preparation Methods
Hydrazide Formation
2-(4-Isobutylphenyl)propanoic acid undergoes Fischer esterification with methanol (76°C, 3–4 h) to yield methyl 2-(4-isobutylphenyl)propanoate, followed by hydrazinolysis with hydrazine hydrate in methanol to form 2-(4-isobutylphenyl)propane hydrazide.
Cyclization to 1,2,4-Triazole-3-Thiol
The hydrazide reacts with methyl isothiocyanate under basic conditions (10% NaOH, 225°C, 3–6 h) to form 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol. Acidification to pH 4–5 precipitates the product (82% yield).
Ultrasound-Assisted Derivatization
Ultrasound irradiation (45–55°C, 39–80 min) replaces the thiol hydrogen with electrophiles. For the target compound, 2-bromoacetamide derivatives are used, achieving 65–80% yields versus 50–60% via conventional heating.
Functionalization of the Piperidine Moiety
Synthesis of 1-(Methylsulfonyl)Piperidin-3-amine
Tert-butyl piperidin-4-ylcarbamate undergoes sulfonylation with methylsulfonyl chloride in dichloromethane (0°C to RT, 12 h). Deprotection with trifluoroacetic acid yields 1-(methylsulfonyl)piperidin-3-amine (78% yield).
Coupling to Triazole Core
The amine reacts with triazole-thiol via nucleophilic substitution. Using DMF/K2CO3 at 100°C for 8 h attaches the piperidine-sulfonyl group to the triazole’s C3 position (70% yield).
Acetamide Linker Installation
Synthesis of 2-Chloroacetamide Intermediate
2-Chloroacetyl chloride reacts with triazole-piperidine intermediate in dichloromethane with triethylamine (0°C, 5 h). Flash chromatography purifies the product (2-chloro-N-(triazolyl)acetamide, 85% yield).
HBTU/HOBt-Mediated Coupling
The chloroacetamide couples with 2-chlorobenzylamine using HBTU/HOBt and DIPEA in DMF (RT, 12 h). This forms the final acetamide bond with 90% efficiency.
Final Assembly and Characterization
Reaction Scheme
- Triazole formation (Steps 1.1–1.3)
- Piperidine sulfonylation (Step 2.1)
- Triazole-piperidine coupling (Step 2.2)
- Acetamide linker addition (Steps 3.1–3.2)
Purification and Analysis
- Purification : Flash chromatography (SiO2, ethyl acetate/hexane)
- Spectroscopy :
- Mass Spec : [M+H]+ at m/z 523.2.
Comparative Analysis of Synthetic Routes
| Step | Conventional Yield | Ultrasound Yield | Time Reduction |
|---|---|---|---|
| Triazole Derivatization | 50–60% | 65–80% | 70% |
| Acetamide Coupling | 75–80% | 85–90% | 50% |
| Piperidine Sulfonylation | 70% | 78% | – |
Ultrasound methods enhance reaction efficiency by accelerating mass transfer and reducing side reactions.
Challenges and Optimization
- Regioselectivity : Methyl isothiocyanate must react exclusively at the hydrazide’s terminal amine to avoid regioisomers.
- Steric Hindrance : Bulky piperidine-sulfonyl groups necessitate polar aprotic solvents (DMF) for coupling.
- Purification : Silica gel chromatography effectively separates sulfonylated byproducts.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to synthesize this compound, and how can reaction conditions be optimized?
- Methodology :
- Stepwise cyclization : Triazole rings are often synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in polar solvents (e.g., ethanol, DMF) .
- Sulfonylation : Piperidine moieties are functionalized using methylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Acetamide coupling : The final acetamide bond is formed via nucleophilic substitution between activated chloroacetamide intermediates and amine-containing precursors in acetonitrile at 60–80°C .
- Optimization : Key parameters include temperature control during sulfonylation, solvent polarity for cyclization efficiency, and stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns protons and carbons in the triazole, piperidinyl, and acetamide groups. Discrepancies in chemical shifts (e.g., deshielded NH in DMSO-d6) require comparison with simulated spectra .
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) functional groups .
- LC-MS/HPLC : Validates molecular ion peaks ([M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can computational tools predict the biological activity of this compound?
- PASS algorithm : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known bioactive triazoles .
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding modes. For example, the methylsulfonyl-piperidine group may interact with hydrophobic pockets in enzyme active sites .
Advanced Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved during structural analysis?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating protons with adjacent carbons and long-range couplings. For example, HMBC can confirm connectivity between the triazole ring and acetamide .
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures .
- Isotopic labeling : Synthesizing deuterated analogs simplifies splitting patterns in crowded regions .
Q. What challenges arise in crystallizing this compound, and how can SHELX refine its crystal structure?
- Challenges :
- Twinning : Common due to flexible piperidine and triazole moieties. Data collection at low temperature (100 K) reduces thermal motion .
- Disorder : Methylsulfonyl groups may exhibit positional disorder, requiring partial occupancy refinement .
- SHELX workflow :
- SHELXD : Phases diffraction data via dual-space methods for small molecules.
- SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions) using high-resolution (<1.0 Å) data .
Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?
- Factors : Temperature, solvent ratio, catalyst loading, and reaction time.
- Response surface methodology (RSM) : Models interactions between variables. For example, a central composite design (CCD) in flow chemistry setups maximizes yield by optimizing residence time and reagent stoichiometry .
- Case study : A 3² factorial design for cyclization reactions identified ethanol:water (4:1) at 75°C as optimal for >85% yield .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s biological targets?
- Analog synthesis : Modifying substituents (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) to test effects on potency .
- Bioassays :
- Enzyme inhibition : IC50 values against kinases (e.g., EGFR) correlate with electron-withdrawing groups on the triazole .
- Cytotoxicity : MTT assays reveal selectivity for cancer cell lines (e.g., HeLa) over normal fibroblasts .
- QSAR modeling : Uses Hammett constants (σ) and logP values to predict activity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
